3-(Difluoromethyl)-4-methoxyaniline
CAS No.:
Cat. No.: VC18289948
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F2NO |
|---|---|
| Molecular Weight | 173.16 g/mol |
| IUPAC Name | 3-(difluoromethyl)-4-methoxyaniline |
| Standard InChI | InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 |
| Standard InChI Key | VEALBHLGZCYAFT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)C(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a difluoromethyl (-CF₂H) group at position 3. The methoxy group acts as an electron-donating moiety, while the difluoromethyl group introduces electron-withdrawing effects, creating a polarized electronic environment that influences reactivity. The IUPAC name is 3-(difluoromethyl)-4-methoxyaniline, with the SMILES notation COC₁=C(C=C(C=C₁)N)C(F)F .
Physicochemical Data
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Molecular Formula: C₈H₉F₂NO
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Molecular Weight: 173.16 g/mol
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Solubility: Limited data suggest moderate solubility in polar aprotic solvents like acetonitrile and dimethylformamide.
Table 1: Spectroscopic Identifiers
| Property | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 | |
| InChIKey | VEALBHLGZCYAFT-UHFFFAOYSA-N | |
| CAS Number | 155020-51-2 (free base) | |
| 2253630-41-8 (hydrochloride) |
Synthesis Methods
Nucleophilic Substitution
The primary synthesis route involves reacting 4-methoxyaniline with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl phosphonate. This nucleophilic substitution proceeds under controlled temperatures (50–100°C) in solvents like tetrahydrofuran or dichloromethane. The reaction requires anhydrous conditions to prevent hydrolysis of the difluoromethyl group.
Table 2: Synthetic Yields and Conditions
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 75–90 | THF, 80°C, 12 h | |
| Hydrochloride Formation | 85–95 | HCl gas in ethanol, 0°C |
Chemical Reactivity
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes electrophilic substitution at the ortho and para positions relative to the methoxy group. Nitration and sulfonation reactions are feasible, though the difluoromethyl group may sterically hinder certain transformations.
Reductive Amination
The primary amine group participates in reductive amination with ketones or aldehydes, forming secondary amines. This reactivity is exploited in drug discovery to create bioactive derivatives .
Biological Activity and Applications
Table 3: Biological Activity Data
| Application | Target/Effect | IC₅₀/Kᵢ (nM) | Reference |
|---|---|---|---|
| HDAC6 Inhibition | Histone deacetylase 6 | 48 | |
| 5-HT₆ Receptor Binding | Serotonin receptor antagonism | 0.085 |
Agrochemical Uses
The compound serves as an intermediate in synthesizing herbicides and fungicides. Its fluorine content improves lipid solubility, enhancing bioavailability in plant tissues.
Future Directions
Catalytic asymmetric difluoroalkylation methods (e.g., chiral palladium complexes) could enable enantioselective synthesis of derivatives for targeted therapies . Additionally, structure-activity relationship (SAR) studies may optimize pharmacokinetic profiles for CNS drugs .
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